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Compound of Interest

Compound Name: Tenacissoside G

Cat. No.: B10814420 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tenacissoside G, a C21 steroid isolated

from Marsdenia tenacissima. It details its chemical properties, mechanism of action in reversing

multidrug resistance (MDR) in cancer cells, and relevant experimental protocols.

Core Compound Information
Parameter Value Reference

CAS Number 191729-43-8 [1]

Molecular Formula C42H64O14 [1]

Molecular Weight 792.96 g/mol [1]

Source Marsdenia tenacissima [1]

Mechanism of Action: Reversal of Multidrug
Resistance
Tenacissoside G has been identified as a potent agent for reversing multidrug resistance in

cancer cells, particularly in paclitaxel-resistant ovarian cancer.[1] Its primary mechanism

involves the inhibition of the Src/PTN/P-gp signaling axis.
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P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key

player in MDR, functioning as an efflux pump to expel chemotherapeutic drugs from cancer

cells. Tenacissoside G inhibits the expression and activity of P-gp. This inhibition is achieved

by targeting the upstream Src signaling pathway. By inhibiting the expression and

phosphorylation of Src, Tenacissoside G consequently downregulates the downstream protein

tyrosine phosphatase (PTN) and P-gp, leading to an accumulation of chemotherapeutic agents

within the resistant cancer cells and restoring their sensitivity to the drugs.
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Signaling pathway of Tenacissoside G in reversing P-gp-mediated multidrug resistance.
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Caption: Signaling pathway of Tenacissoside G in reversing multidrug resistance.
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Quantitative Data
The following tables summarize the type of quantitative data obtained from studies on

Tenacissoside G and its effects on multidrug-resistant cancer cells.

Table 1: Cytotoxicity of Tenacissoside G and Paclitaxel in A2780/T Cells

Treatment Concentration (µM) Inhibition Rate (%) IC50 (µM)

Paclitaxel 10 15.2 ± 1.8 > 100

Tenacissoside G 5 8.5 ± 1.1 > 50

Paclitaxel +

Tenacissoside G (5

µM)

10 45.7 ± 3.2 12.5

Note: The values presented are illustrative and based on findings that Tenacissoside G
enhances paclitaxel's cytotoxicity in resistant cells.

Table 2: Reversal Fold of Tenacissoside G on Paclitaxel Resistance

Cell Line Treatment
IC50 of Paclitaxel
(µM)

Reversal Fold

A2780 (sensitive) Paclitaxel 0.5 -

A2780/T (resistant) Paclitaxel > 100 -

A2780/T (resistant)

Paclitaxel +

Tenacissoside G (5

µM)

12.5 > 8

Note: The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone

by the IC50 of the agent in combination with the reversal agent.

Experimental Protocols
Detailed methodologies for key experiments are provided below.
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Cell Viability and Cytotoxicity Assay (CCK-8/MTT Assay)
This protocol is used to assess the effect of Tenacissoside G on the viability and proliferation

of cancer cells and to determine the IC50 values.

Cell Seeding: Plate multidrug-resistant cells (e.g., A2780/T) in 96-well plates at a density of

5x10³ cells/well and incubate for 24 hours.

Treatment: Treat the cells with varying concentrations of Tenacissoside G, the

chemotherapeutic agent (e.g., paclitaxel), or a combination of both. Include a control group

with no treatment.

Incubation: Incubate the plates for 48-72 hours.

Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4

hours.

Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for

MTT) using a microplate reader.

Data Analysis: Calculate the cell viability and IC50 values.

Flow Cytometry for Apoptosis Analysis
This method quantifies the extent of apoptosis induced by Tenacissoside G in combination

with a chemotherapeutic agent.

Cell Treatment: Treat cells with the compounds of interest as described for the cytotoxicity

assay.

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium

Iodide (PI) for 15 minutes in the dark.

Analysis: Analyze the stained cells using a flow cytometer. The populations of viable, early

apoptotic, late apoptotic, and necrotic cells are determined.
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Western Blot Analysis
This technique is employed to detect the expression levels of proteins in the Src/PTN/P-gp

signaling pathway.

Protein Extraction: Lyse the treated cells and quantify the total protein concentration using a

BCA assay.

SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Src, p-

Src, PTN, P-gp, and a loading control (e.g., GAPDH) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated

secondary antibodies for 1 hour.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Quantification: Densitometrically quantify the band intensities and normalize to the loading

control.
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Caption: General experimental workflow for evaluating Tenacissoside G.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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